Germaniumselenid

Übersicht

Beschreibung

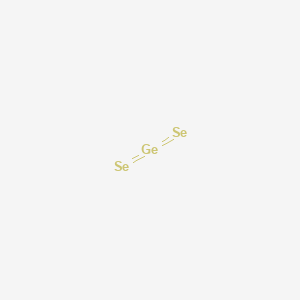

Germanium selenide (GeSe) is known for its orthorhombic crystal structure and is classified within the space group D 2 h 16 - Pcmn. It exhibits a distorted NaCl type structure, isomorphous with SnS and SnSe, featuring Ge–Se distances ranging between 2.54 and 3.39 Å (Okazaki, 1958).

Synthesis Analysis

GeSe has been synthesized via various methods, including reactions with elemental sulfur and selenium to create novel cyclic polychalcogenides containing germanium. This showcases the compound's versatility and adaptability in chemical synthesis (Nakata, Takeda, & Tokitoh, 2002).

Molecular Structure Analysis

The molecular structure of GeSe is further elucidated through the synthesis of germanium chalcophosphates, revealing its polar orthorhombic space group and highlighting the discrete molecular anion GeP(4)Q(12) within its framework. This structural insight is crucial for understanding its unique properties (Morris et al., 2012).

Chemical Reactions and Properties

GeSe participates in various chemical reactions, forming compounds with unique properties. For instance, reactions with elemental sulfur and selenium result in the synthesis of cyclic polychalcogenides, showcasing the compound's reactive versatility (Nakata, Takeda, & Tokitoh, 2002).

Physical Properties Analysis

Ab initio calculations have been pivotal in understanding GeSe's electronic and optical properties. These studies highlight the material's potential for applications in optoelectronics and photovoltaics, emphasizing the importance of including spin–orbit interaction in the calculations (Makinistian & Albanesi, 2007).

Chemical Properties Analysis

The chemical stability of GeSe under various conditions is a vital aspect of its material properties. Studies have demonstrated that GeSe surfaces and thin flakes are prone to oxidation, which significantly influences their photovoltaic and photoelectrochemical applications. This oxidation process leads to the formation of a germanium-oxide skin, affecting the material's bandgap and catalytic activities (Boukhvalov et al., 2021).

Wissenschaftliche Forschungsanwendungen

Optoelektronische Anwendungen

Germaniumselenid ist ein stark anisotropes, halbleitendes van-der-Waals-Kristall mit überlegener Stabilität unter Luftbedingungen . Es hat eine hohe optische Absorption, gute Leitfähigkeit und eine Bandlücke im Bereich von 1 bis 2 eV . Diese Eigenschaften machen GeSe für verschiedene optoelektronische Anwendungen geeignet .

Photokonversionsanwendungen

Die Messungen des photogenerierten Stroms von GeSe haben zu einer angemessen hohen Photokonversionsleistung und einer schnellen Ansprechzeit geführt . Dies impliziert, dass GeSe ein vielversprechendes Material für Photokonversionsanwendungen ist .

Nanophotonische Bauelemente

GeSe, eine Monosulfidverbindung von Elementen der Gruppe VI, hat eine Kristall- und Halbleiterstruktur ähnlich wie schwarzer Phosphor . Dies macht es sehr vielversprechend für Anwendungen in nanophotonischen Bauelementen .

Dünnschichtsolarzellen (TFSCs)

Die hervorragenden optoelektronischen Eigenschaften von GeSe machen es zu einem vielversprechenden Material für Dünnschichtsolarzellen .

Photoelektrochemische (PEC) Wasserspaltung

Die Eigenschaften von GeSe bergen auch ein enormes Potenzial für die photoelektrochemische Wasserspaltung .

Nichtlineare optische Eigenschaften

Die nichtlinearen optischen Eigenschaften von GeSe-Nanoblättern wurden in einer Vielzahl von Anwendungen wie modegekoppelten Lasern und optischen Begrenzern sowie in allen optischen Materialien genutzt

Wirkmechanismus

Target of Action

Germanium selenide (GeSe) is a two-dimensional (2D) semiconductor material . Its primary targets are optoelectronic applications, including thin-film solar cells (TFSCs) and photoelectrochemical (PEC) water splitting . The compound’s excellent optoelectronic properties, high optical absorption, good conductivity, and band gap ranging from 1 to 2 eV make it suitable for these applications .

Mode of Action

GeSe interacts with its targets through its optoelectronic properties. It absorbs light across a wide range of wavelengths, facilitating effective photon absorption and electron-hole pair generation . The electronic properties of GeSe are dominated by direct transitions . The presence of defects significantly modifies the excitonic properties of the system .

Biochemical Pathways

The primary biochemical pathway affected by GeSe is the conversion of solar energy into usable energy. This is achieved through photovoltaic (PV) and photoelectrochemical (PEC) cells, which rely on efficient light absorbers like GeSe to convert solar photons into usable energy . The compound’s high light absorption coefficient facilitates effective photon absorption and electron-hole pair generation .

Result of Action

The result of GeSe’s action is the conversion of solar energy into usable energy. This is achieved through the generation of electron-hole pairs and the subsequent creation of a current or voltage . The compound’s action results in high photoconversion efficiency and fast response time, making it a promising material for photoconversion applications .

Action Environment

The action of GeSe is influenced by environmental factors. For instance, its superior stability in air conditions makes it a promising material for various applications . Perturbations such as the presence of defects can have a significant impact on its properties . Therefore, the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.

Safety and Hazards

Zukünftige Richtungen

GeSe holds tremendous promise in a wide range of applications, including thin-film solar cells (TFSCs) and photoelectrochemical (PEC) water splitting . To enable its potential in high performances of TFSCs and PEC devices for future large-scale applications, further improvement in materials quality, device design, and development is required .

Eigenschaften

IUPAC Name |

bis(selanylidene)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeSe2/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDSCDJEAVCHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](=[Se])=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeSe2 | |

| Record name | Germanium(IV) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Germanium(IV)_selenide&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065237 | |

| Record name | Germanium selenide (GeSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12065-11-1 | |

| Record name | Germanium diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium selenide (GeSe2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium selenide (GeSe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium selenide (GeSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)

![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)

![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)